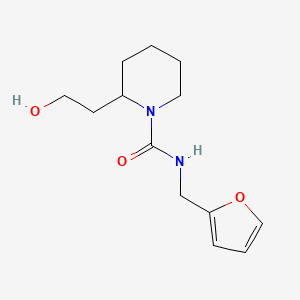![molecular formula C18H20FNO3 B6639878 [4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6639878.png)
[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is an important intermediate in the synthesis of various drugs that are used to treat diseases such as cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The exact mechanism of action of [4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone are still being studied. However, it has been shown to have significant effects on the growth and proliferation of cancer cells, as well as on the activity of certain neurotransmitters in the brain. It may also have other effects on the body, which are yet to be fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone is its potential as a lead compound for the development of new drugs. Its anti-cancer and neuroprotective effects make it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on [4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone. One direction is to further investigate its anti-cancer activity and its potential as a lead compound for the development of new cancer drugs. Another direction is to study its neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Additionally, future studies could focus on evaluating the toxicity and safety of this compound, as well as its potential for other applications in the field of medicine.
Méthodes De Synthèse
The synthesis of [4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone involves the reaction between 4-fluorobenzaldehyde and 1-(2-furyl)-4-piperidinol in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product.
Applications De Recherche Scientifique
[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-cancer activity, making it a promising candidate for the development of new cancer drugs. The compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12-8-11-23-17(12)18(22)20-9-6-14(7-10-20)16(21)13-2-4-15(19)5-3-13/h2-5,8,11,14,16,21H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGYFZIUNLOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)C(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)


![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)


![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![1-[[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6639884.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)